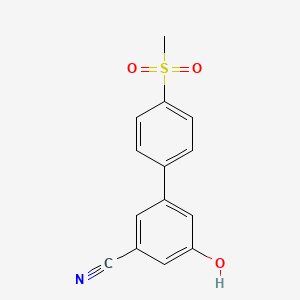
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% (5-CEPC-95) is a compound that has been studied for its potential applications in scientific research. It is an organic compound belonging to the phenol group, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. It has also been used to study the interaction between CYP2C9 and its inhibitors, as well as to study the metabolism of certain drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been used to study the mechanism of action of certain drugs, such as the antidiabetic drug glimepiride.
作用机制
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% is not fully understood, but it is believed to involve the inhibition of CYP2C9 activity. This inhibition is thought to be due to the presence of the chloro group on the molecule, which is believed to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% are not fully understood. However, it has been found to have an inhibitory effect on the activity of CYP2C9, which can lead to changes in the metabolism of certain drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been found to have an inhibitory effect on the activity of certain other enzymes, such as CYP2C19 and CYP2D6, which can lead to changes in the metabolism of certain drugs.
实验室实验的优点和局限性
The use of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. In addition, it is easy to synthesize and purify, and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very stable, and can quickly degrade in the presence of light or heat. In addition, it can be difficult to accurately measure its concentration, as it is highly volatile.
未来方向
The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% are numerous. It could be used to further study the interaction between CYP2C9 and its inhibitors, as well as to study the metabolism of certain drugs. In addition, it could be used to study the mechanism of action of certain drugs, such as the antidiabetic drug glimepiride. Furthermore, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and other organic compounds. Finally, it could be used to study the effects of certain compounds on the activity of certain enzymes, such as CYP2C19 and CYP2D6.
合成方法
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% can be synthesized through a multi-step process involving the reaction of 2-chloro-4-ethoxybenzaldehyde with sodium cyanide in the presence of anhydrous sodium acetate. This reaction is then followed by the addition of hydrochloric acid and the subsequent addition of methanol to the reaction mixture. The resulting product is then purified by recrystallization from methanol and ethanol.
属性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-13-3-4-14(15(16)8-13)11-5-10(9-17)6-12(18)7-11/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDKNXPYQQDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684951 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol | |
CAS RN |
1261986-84-8 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)


